molecular formula C22H25N3O3S2 B2428586 2-(Benzylsulfonyl)-1-(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone CAS No. 922451-95-4

2-(Benzylsulfonyl)-1-(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone

Cat. No.: B2428586
CAS No.: 922451-95-4
M. Wt: 443.58
InChI Key: KOOPQUPSESGPLD-UHFFFAOYSA-N
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Description

2-(Benzylsulfonyl)-1-(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C22H25N3O3S2 and its molecular weight is 443.58. The purity is usually 95%.
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Scientific Research Applications

Electrochemical Synthesis

Researchers Amani and Nematollahi (2012) described the electrochemical syntheses of arylthiobenzazoles, which involved the oxidation of compounds related to 2-(Benzylsulfonyl)-1-(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone. This process led to the formation of disubstituted derivatives, showcasing the compound's utility in electrochemical reactions (Amani & Nematollahi, 2012).

Antiviral Research

Al-Masoudi et al. (2007) synthesized derivatives of a compound structurally similar to this compound for potential application as non-nucleoside reverse transcriptase inhibitors in anti-HIV treatment (Al-Masoudi et al., 2007).

Microwave-Assisted Synthesis

Said et al. (2020) reported an eco-friendly microwave-assisted synthesis involving a compound similar to this compound. This demonstrates its application in developing environmentally friendly synthetic methods (Said et al., 2020).

Antimicrobial Studies

Patel and Agravat (2009) synthesized derivatives of compounds like this compound and evaluated their antimicrobial activities. This research suggests its potential application in developing new antimicrobial agents (Patel & Agravat, 2009).

Anti-Inflammatory Activity

Ahmed, Molvi, and Khan (2017) synthesized novel compounds related to this compound and evaluated their anti-inflammatory activities. This indicates its relevance in the development of anti-inflammatory drugs (Ahmed, Molvi, & Khan, 2017).

Synthesis of Heterocycles

Darweesh et al. (2016) utilized derivatives of this compound for the synthesis of novel pyrazolo[1,5-a]pyrimidine and other heterocycles, demonstrating its application in the creation of new chemical entities (Darweesh et al., 2016).

Antitubercular Agents

Kumar, Prasad, and Chandrashekar (2013) developed sulfonyl derivatives using thiazole-based compounds similar to this compound, assessing their potential as antitubercular agents (Kumar, Prasad, & Chandrashekar, 2013).

Anticancer Evaluation

Turov (2020) studied the anticancer activity of polyfunctional substituted 1,3-thiazoles, including compounds with structural similarities to this compound. This highlights its relevance in cancer research (Turov, 2020).

Properties

IUPAC Name

2-benzylsulfonyl-1-[4-(4-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S2/c1-2-18-9-6-10-19-21(18)23-22(29-19)25-13-11-24(12-14-25)20(26)16-30(27,28)15-17-7-4-3-5-8-17/h3-10H,2,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOOPQUPSESGPLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)CS(=O)(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.